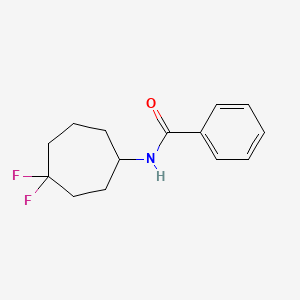

N-(4,4-difluorocycloheptyl)benzamide

Beschreibung

N-(4,4-Difluorocycloheptyl)benzamide (CAS 51127-08-3) is a benzamide derivative characterized by a cycloheptyl ring substituted with two fluorine atoms at the 4,4-positions and a benzamide group attached to the nitrogen. Its molecular formula is C₁₄H₁₅F₂NO, with a molecular weight of 253.29 g/mol . This compound is commercially available as a building block for pharmaceutical and materials research .

Eigenschaften

Molekularformel |

C14H17F2NO |

|---|---|

Molekulargewicht |

253.29 g/mol |

IUPAC-Name |

N-(4,4-difluorocycloheptyl)benzamide |

InChI |

InChI=1S/C14H17F2NO/c15-14(16)9-4-7-12(8-10-14)17-13(18)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) |

InChI-Schlüssel |

JTCIRTRCGBYGDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC(C1)(F)F)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocycloheptyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-difluorocycloheptyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium and organomagnesium compounds, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Additionally, lithium diisopropylamide (LDA) can be used for direct alkylation of N,N-dialkyl benzamides with methyl sulfides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct alkylation with methyl sulfides can result in the formation of α-sulfenylated ketones .

Wissenschaftliche Forschungsanwendungen

N-(4,4-difluorocycloheptyl)benzamide has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4,4-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity and leading to the desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

N-(3,3-Difluorocycloheptyl)Benzamide

N-(4,4’-Dinitro[1,1’-Biphenyl]-2-yl)Benzamide

- Structure : Features a nitro-substituted biphenyl core (CAS 84682-33-7) .

- Molecular Weight : 363.33 g/mol (C₁₉H₁₃N₃O₅).

- Key Differences :

- Electron-Withdrawing Groups : Nitro groups are stronger electron-withdrawing substituents than fluorine, reducing electron density on the benzamide aromatic ring and impacting reactivity.

- Solubility : Nitro groups increase polarity but may reduce solubility in organic solvents compared to fluorinated analogs.

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Key Differences :

- Substituent Effects : Methoxy groups are electron-donating, enhancing electron density on the aromatic ring. This contrasts with fluorine’s electron-withdrawing nature.

- Flexibility : The ethyl linker introduces greater conformational flexibility compared to the rigid cycloheptyl ring in the target compound.

- Melting Point : Rip-B melts at 90°C, suggesting differences in crystallinity influenced by substituents .

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

- Key Differences: Halogen Effects: Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance lipophilicity and alter metabolic stability.

Polymorphs of Trifluoromethyl-Substituted Benzamide

- Polymorphism: Structural variations can lead to distinct polymorphic forms, impacting pharmaceutical properties like dissolution rates .

Physicochemical and Functional Comparisons

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|

| N-(4,4-Difluorocycloheptyl)Bz | 253.29 | 4,4-F₂, Cycloheptyl | Not reported |

| N-(3,3-Difluorocycloheptyl)Bz | 256.30 | 3,3-F₂, Cycloheptyl | Not reported |

| Rip-B | ~280 (estimated) | 3,4-Dimethoxyphenethyl | 90 |

| N-(4,4’-Dinitrobiphenyl-2-yl)Bz | 363.33 | 4,4’-NO₂, Biphenyl | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.